molecular formula C16H8ClNO6 B5560343 2-(3-carboxy-4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid CAS No. 5637-40-1

2-(3-carboxy-4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5560343
CAS RN: 5637-40-1
M. Wt: 345.69 g/mol
InChI Key: KHPPYOQNAYCMOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 2-(3-carboxy-4-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid often involves multi-step chemical reactions, starting from simpler precursors. Detailed synthetic pathways can include condensation reactions, functional group transformations, and purification steps designed to yield the final compound with high purity and specificity. Although specific synthesis details for this compound were not directly found, similar compounds have been synthesized through methods involving carboxylation, chlorination, and cyclization reactions (Skonberg et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a dioxo-isoindoline ring, a carboxylic acid group, and a chlorinated phenyl group. These functional groups contribute to the molecule's reactivity and interaction with biological molecules. The presence of the chlorophenyl group, in particular, can influence the molecule's electronic properties and reactivity due to the electron-withdrawing effect of the chlorine atom.

Chemical Reactions and Properties

Compounds with carboxylic acid and chlorophenyl groups participate in various chemical reactions, including esterification, amidation, and substitution reactions. The electron-withdrawing effect of the chloro group can enhance the acidity of the carboxylic acid, making it more reactive towards nucleophilic agents. Moreover, the specific arrangement of functional groups in this compound may allow for unique reactivity patterns, such as nucleophilic attack at the carbonyl carbon of the isoindoline dioxo moiety (Jiang et al., 2019).

Scientific Research Applications

Crystallography

Research by Sørensen, Collet, and Larsen (1999) delves into the crystal structure of a related compound, highlighting the importance of understanding molecular conformations and interactions for the development of pharmaceuticals and materials (Sørensen, Collet, & Larsen, 1999).

Medicinal Chemistry

Carling et al. (1992) have synthesized derivatives based on the core structure of interest, demonstrating antagonist activity at the glycine site on the NMDA receptor, which is crucial for developing therapies for neurological disorders (Carling et al., 1992).

Organic Synthesis

Jansa, Macháček, and Bertolasi (2006) have explored derivatives of a similar structural motif, underlining the vast potential of such compounds in synthetic organic chemistry and drug development (Jansa, Macháček, & Bertolasi, 2006).

Environmental Science

Peuravuori, Paaso, and Pihlaja (2002) examined the sorption behavior of chlorophenols, showing the environmental relevance of such compounds in understanding pollutant behavior and designing remediation strategies (Peuravuori, Paaso, & Pihlaja, 2002).

properties

IUPAC Name

2-(3-carboxy-4-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClNO6/c17-12-4-2-8(6-11(12)16(23)24)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPYOQNAYCMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80971805
Record name 2-(3-Carboxy-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-carboxy-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

CAS RN

5637-40-1
Record name 2-(3-Carboxy-4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80971805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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